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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and

clinical investigation of the SHP2 inhibitor TNO155 in combination with PD-1/PD-L1 blockade.

Detailed protocols for key experimental assays are included to facilitate further research and

development in this promising area of cancer immunotherapy.

Introduction
TNO155 is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing

protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase

that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.

[1] It also functions as a downstream signaling node for multiple receptor tyrosine kinases

(RTKs) and is implicated in the regulation of immune responses, including the PD-1/PD-L1

checkpoint pathway.[1] Preclinical studies have demonstrated that combining TNO155 with PD-

1/PD-L1 blockade can enhance anti-tumor immunity and overcome resistance to immune

checkpoint inhibitors alone.[1][2][3] This has led to the clinical evaluation of TNO155 in

combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors.

[3][4][5]

Mechanism of Action
The combination of TNO155 and PD-1/PD-L1 blockade leverages a dual mechanism to

enhance anti-tumor immunity.
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TNO155's Role: TNO155 inhibits SHP2, which is involved in signaling pathways that

promote tumor cell proliferation and survival.[1] In the tumor microenvironment, SHP2 is

critical for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[2]

By inhibiting SHP2, TNO155 can reduce the population of these immunosuppressive

macrophages, thereby relieving a key mechanism of immune evasion.[2]

PD-1/PD-L1 Blockade's Role: Anti-PD-1/PD-L1 antibodies disrupt the interaction between

PD-1 on T cells and PD-L1 on tumor cells and other immune cells. This interaction normally

leads to T-cell exhaustion and an impaired anti-tumor immune response. By blocking this

checkpoint, the inhibitory signal is removed, allowing for the reactivation of cytotoxic T cells

to recognize and eliminate cancer cells.

Synergistic Effect: The combination of TNO155 and PD-1/PD-L1 blockade is hypothesized to

create a more favorable tumor microenvironment for T-cell-mediated killing. TNO155's

reduction of immunosuppressive macrophages complements the T-cell reactivation mediated

by PD-1/PD-L1 blockade, leading to a more robust and durable anti-tumor immune

response.
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Figure 1: Signaling pathway of TNO155 and PD-1/PD-L1 blockade.

Preclinical Data
Preclinical studies in syngeneic mouse models have provided a strong rationale for the clinical

investigation of TNO155 in combination with PD-1 blockade.

In Vivo Efficacy in the MC38 Colon Adenocarcinoma
Model
In the MC38 syngeneic mouse model, the combination of TNO155 and an anti-PD-1 antibody

demonstrated superior anti-tumor activity compared to either agent alone.[2]

Treatment Group
Dosing and
Schedule

Mean Tumor
Volume (mm³) at
Day X

Tumor Growth
Inhibition (%)

Vehicle + IgG
IgG: 10 mg/kg,

weekly, IP
Data not available -

TNO155
20 mg/kg, twice daily,

PO
Data not available Data not available

Anti-PD-1 10 mg/kg, weekly, IP Data not available Data not available

TNO155 + Anti-PD-1

TNO155: 20 mg/kg,

twice daily, PO; Anti-

PD-1: 10 mg/kg,

weekly, IP

Data not available Significantly enhanced

Note: Specific tumor volume and TGI percentages were not detailed in the provided search

results, but the combination was reported to be synergistic.

Immunophenotyping of the Tumor Microenvironment
Flow cytometry analysis of MC38 tumors treated with the combination therapy revealed a

significant reduction in the percentage of immunosuppressive tumor-associated macrophages
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(TAMs) compared to vehicle control.[2]

Treatment Group
Mean Percentage of TAMs (Ly6G⁻, Ly6C⁺,
CD11b⁺, F4/80⁺, MHCII⁻) relative to live
cells

Vehicle + IgG ~12%

TNO155 ~8%

Anti-PD-1 ~10%

TNO155 + Anti-PD-1 ~6%

Clinical Data: Phase Ib Study (NCT04000529)
A Phase Ib, multi-center, open-label study evaluated the safety, tolerability, and preliminary

anti-tumor activity of TNO155 in combination with the anti-PD-1 antibody spartalizumab in adult

patients with advanced solid tumors.[4][6][7]

Study Design
Patients received TNO155 at various doses and schedules in combination with spartalizumab.

The recommended dose for the combination was determined to be TNO155 at 60 mg once

daily (2 weeks on/1 week off) plus spartalizumab at 300 mg every 3 weeks.[5]

Efficacy Results
The combination of TNO155 and spartalizumab demonstrated modest anti-tumor activity in a

heavily pre-treated patient population.[3][5]
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Patient
Cohort

Number
of
Patients

Objectiv
e
Respon
se Rate
(ORR)

Disease
Control
Rate
(DCR)

Partial
Respon
se (PR)

Stable
Disease
(SD)

Progres
sive
Disease
(PD)

Not
Evaluab
le (NE)

All Doses 57 1.8% 26.3% 1 (1.8%)
13

(22.8%)

28

(49.1%)

15

(26.3%)

Recomm

ended

Dose

(TNO155

60mg QD

2w/1w +

Spartaliz

umab

300mg

Q3W)

19 5.3% 31.6% 1 (5.3%)
5

(26.3%)

Data not

available

Data not

available

Safety and Tolerability
The safety profile of the combination was generally consistent with the known profiles of each

agent as a monotherapy.[5]

Adverse Events (AEs) in
the TNO155 +
Spartalizumab Arm (All
Doses, n=57)

Any Grade Grade ≥3

All AEs 100% 68.4%

Treatment-Related AEs

(TRAEs)
94.7% 26.3%

Most Common TRAEs (Any

Grade)

Increased AST, Increased ALT,

Increased CPK, Anemia,

Thrombocytopenia, Peripheral

Edema, Diarrhea
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Figure 2: General experimental workflow for preclinical evaluation.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse
Model (MC38)
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Objective: To evaluate the anti-tumor efficacy of TNO155 in combination with an anti-PD-1

antibody.

Materials:

6-8 week old female C57BL/6 mice

MC38 colon adenocarcinoma cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

TNO155

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

Isotype control antibody (e.g., Rat IgG2a)

Vehicle for TNO155 (e.g., 0.5% methylcellulose)

Sterile PBS

Calipers

Procedure:

Cell Culture: Culture MC38 cells in complete medium until 70-80% confluency.

Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1

x 10^7 cells/mL. Subcutaneously inject 100 µL (1 x 10^6 cells) into the right flank of each

mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the

tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume =

(Length x Width²) / 2.

Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into

treatment groups (n=8-10 mice per group):
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Group 1: Vehicle + Isotype control

Group 2: TNO155 + Isotype control

Group 3: Vehicle + Anti-PD-1

Group 4: TNO155 + Anti-PD-1

Treatment Administration:

Administer TNO155 (e.g., 20 mg/kg) or vehicle orally, twice daily.

Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally, once

weekly.

Monitoring: Monitor tumor volumes and body weights 2-3 times per week.

Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000

mm³) or at the end of the study period. Tumors can be excised for ex vivo analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment.

Materials:

Excised tumors

RPMI medium

Collagenase D (100 mg/mL)

DNase I (10 mg/mL)

70 µm cell strainers

ACK lysis buffer
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FACS buffer (PBS with 2% FBS)

Fc block (anti-CD16/32)

Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8,

FoxP3, CD11b, F4/80, Ly6G, Ly6C, MHCII)

Live/dead stain

Flow cytometer

Procedure:

Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D and DNase I

for 30-60 minutes at 37°C with agitation.

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer.

Red Blood Cell Lysis: Lyse red blood cells with ACK lysis buffer.

Cell Staining:

Wash cells with FACS buffer.

Stain with a live/dead marker.

Block Fc receptors with Fc block.

Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30

minutes at 4°C.

For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the

manufacturer's protocol before adding the intracellular antibody.

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using

appropriate software (e.g., FlowJo).
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Protocol 3: Immunohistochemistry (IHC) for PD-L1 and
CD8
Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells in tumor

tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

Anti-PD-L1 antibody

Anti-CD8 antibody

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate

through a graded series of ethanol.

Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific

binding with a protein block.

Primary Antibody Incubation: Incubate sections with the primary antibody (anti-PD-L1 or anti-

CD8) overnight at 4°C.

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody,

followed by visualization with DAB substrate.
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Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a

coverslip.

Image Analysis: Analyze the slides under a microscope to assess the percentage of PD-L1

positive tumor cells and the density of CD8+ T cells.

Protocol 4: ELISA for Cytokine Measurement
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in cell

culture supernatants or plasma.

Materials:

ELISA plate pre-coated with capture antibody

Samples (cell culture supernatants or plasma)

Detection antibody

Streptavidin-HRP

TMB substrate

Stop solution

Plate reader

Procedure:

Sample Addition: Add standards and samples to the wells of the ELISA plate and incubate.

Washing: Wash the plate to remove unbound substances.

Detection Antibody: Add the biotinylated detection antibody and incubate.

Washing: Wash the plate.

Streptavidin-HRP: Add streptavidin-HRP and incubate.
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Washing: Wash the plate.

Substrate Development: Add TMB substrate and incubate in the dark.

Stop Reaction: Add stop solution.

Data Reading: Read the absorbance at 450 nm on a plate reader.

Data Analysis: Calculate cytokine concentrations based on the standard curve.
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Figure 3: Logical relationship of the combination therapy's mechanism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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